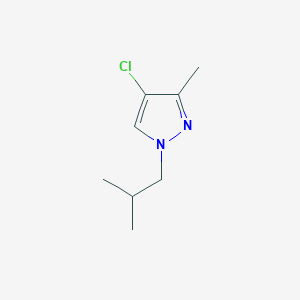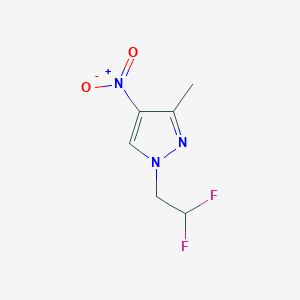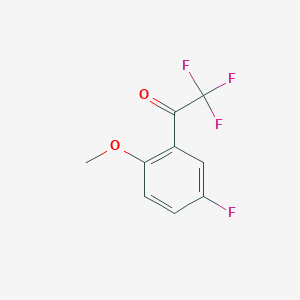
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reacting a compound in the presence of magnesium or an organometallic reagent with a compound of formula IV CF3-C(O)-R2 (IV), where R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone:
Pharmaceutical Research
This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design and development .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals, including herbicides and pesticides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, leading to more effective pest control solutions .
Material Science
This compound is used in the development of advanced materials, particularly in the creation of polymers and resins. Its fluorinated structure can impart desirable properties such as increased thermal stability, chemical resistance, and reduced surface energy, which are beneficial in various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference material for various analytical techniques, including chromatography and mass spectrometry. Its well-defined chemical properties make it suitable for calibration and validation purposes .
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds. It can be used in various reactions to introduce trifluoromethyl groups into organic molecules, which is a key step in the synthesis of many fluorinated organic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. Researchers investigate its role in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows scientists to investigate how fluorinated compounds interact with biological systems, providing insights into enzyme mechanisms and metabolic processes.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWNPUYOHONFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855681 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256467-37-4 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



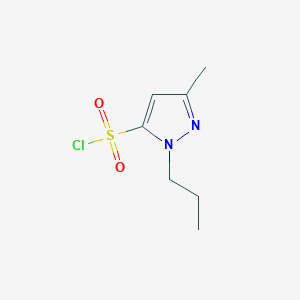
![3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid](/img/structure/B3046453.png)
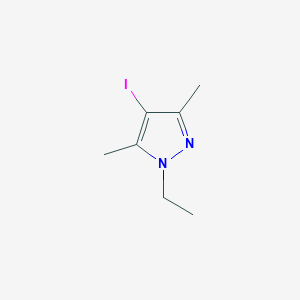
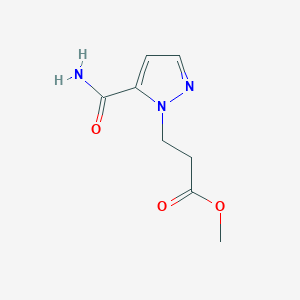
![5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3046458.png)
![Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3046459.png)
